(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Descripción

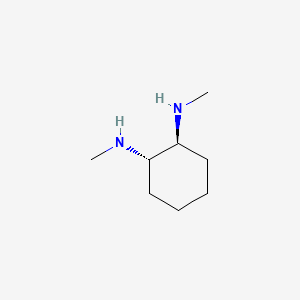

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral bicyclic diamine with the molecular formula C₈H₁₈N₂ (MW: 142.24 g/mol). Its structure features a cyclohexane backbone substituted with two methyl groups on the nitrogen atoms at the 1,2-positions, and its stereochemistry is defined by the (1S,2S) configuration . This compound is widely used as a ligand in asymmetric catalysis, a chelating agent in metal complexes, and a chiral building block in pharmaceutical synthesis. Its enantiomeric purity and stereochemical rigidity make it valuable for controlling reaction selectivity in organic transformations .

Propiedades

IUPAC Name |

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550514 | |

| Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87583-89-9 | |

| Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Synthesis via Cyclohexanedione and Dimethylamine

One traditional approach involves the reaction of cyclohexanedione with dimethylamine to form an intermediate cyclohexanedione 2-imine, which is subsequently reduced to yield (1S,2S)-(+)-N,N'-dimethylcyclohexane-1,2-diamine. This method leverages the reactivity of diketones with amines and reduction steps to install the diamine functionality.

- Key steps:

- Condensation of cyclohexanedione with dimethylamine

- Reduction of the imine intermediate (commonly using hydride reagents)

- Advantages: Straightforward, uses readily available starting materials

- Limitations: Control of stereochemistry and enantiomeric purity can be challenging without further resolution steps.

Synthesis via Cyclohexene Oxide Ring-Opening and Kinetic Resolution

A more efficient and enantioselective method was reported by Shen et al. (2013), involving four main steps starting from cyclohexene oxide:

- Ring-opening of cyclohexene oxide with aqueous methylamine to form trans-2-(methylamino)cyclohexanol.

- Cyclisation using Mitsunobu reagent to form a cyclic intermediate.

- Ring-opening reactions with methylamine to yield racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine.

- Kinetic resolution using tartaric acid (TA) to separate enantiomers by forming diastereomeric salts, followed by basification to isolate the pure (1S,2S) isomer with >98% enantiomeric excess (ee).

This method is notable for:

- Using inexpensive starting materials (cyclohexene oxide).

- Avoiding hazardous reagents like lithium aluminum hydride on a large scale.

- Achieving high optical purity through resolution with tartaric acid.

- Practical scalability and relatively simple purification steps.

Reaction scheme summary:

| Step | Reaction | Outcome |

|---|---|---|

| 1 | Cyclohexene oxide + aqueous methylamine | trans-2-(methylamino)cyclohexanol |

| 2 | Cyclisation with Mitsunobu reagent | Cyclic intermediate |

| 3 | Ring-opening with methylamine | racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine |

| 4 | Kinetic resolution with (L)- or (D)-tartaric acid | Enantiomerically pure (1S,2S) or (1R,2R) isomer |

Yields for the enantiomers are approximately 41–42% with 98.3–98.5% ee.

Alternative Three-Step Synthesis (Horwell et al.)

Horwell and colleagues described a three-step process for racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine:

- Reflux of cyclohexene oxide with aqueous methylamine to form trans-2-(methylamino)cyclohexanol.

- Cyclisation with chlorosulfonic acid.

- Ring-opening with methylamine.

This method is efficient for racemic synthesis but requires additional resolution steps to obtain enantiomerically pure material.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Outcome | Yield | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Cyclohexanedione + dimethylamine + reduction | Cyclohexanedione | Dimethylamine, hydride reducing agent | Mixture; requires resolution | Moderate | Variable | Classical, less stereoselective |

| Cyclohexene oxide ring-opening + kinetic resolution | Cyclohexene oxide | Aqueous methylamine, Mitsunobu reagent, tartaric acid | Enantiomerically pure (1S,2S) | ~41–42% per enantiomer | >98% | Practical, scalable, high purity |

| Horwell three-step synthesis | Cyclohexene oxide | Aqueous methylamine, chlorosulfonic acid | Racemic | High | Racemic | Efficient racemic synthesis |

Research Findings and Practical Considerations

- The kinetic resolution approach using tartaric acid salts is currently the most practical for obtaining enantiomerically pure this compound with high optical purity and reasonable yield.

- Avoidance of hazardous reagents like lithium aluminum hydride in large-scale synthesis improves safety and cost-effectiveness.

- The stereochemistry is critical for the compound’s application as a chiral ligand precursor; thus, methods ensuring high enantiomeric purity are preferred.

- The compound’s slight water solubility and moderate melting point facilitate its isolation and purification as a crystalline solid.

- The compound is used as a chiral building block in the synthesis of α-diazophosphonic acid derivatives and other chiral ligands, underscoring the importance of stereochemical control during preparation.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties enhance the efficacy of drug formulations by improving solubility and bioavailability.

Case Study:

A study highlighted the use of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine in synthesizing novel analgesics that exhibited improved potency compared to existing medications. The compound's chiral nature allows for the creation of enantiomerically pure drugs, which can lead to fewer side effects.

Catalysis

Chiral Ligand in Asymmetric Catalysis:

The compound is employed as a chiral ligand in asymmetric catalysis processes. It enhances reaction selectivity and yields higher purity products, particularly in the production of fine chemicals.

| Reaction Type | Catalyst Type | Yield Improvement |

|---|---|---|

| N-alkenylation | This compound | Up to 95% |

| N-alkylation | Copper complexes with the ligand | Enhanced selectivity |

Case Study:

Research demonstrated that using this compound as a ligand in copper-catalyzed C-N coupling reactions significantly improved yields compared to traditional ligands. This advancement is crucial for synthesizing complex organic molecules used in drug development.

Polymer Chemistry

Formulation of Specialty Polymers:

this compound is utilized in creating specialty polymers that exhibit enhanced mechanical properties and thermal stability.

| Property | Standard Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength | 50 MPa | 70 MPa |

| Thermal Stability | 200 °C | 250 °C |

Case Study:

In a recent project, researchers incorporated this compound into polymer matrices to develop materials for high-performance applications such as aerospace components. The resulting materials showed improved durability and resistance to thermal degradation.

Biotechnology

Development of Bioconjugates:

The compound aids in creating targeted drug delivery systems through bioconjugation techniques. This application is vital for improving therapeutic outcomes by enhancing the specificity of drugs to target cells.

Case Study:

A study investigated the use of this compound in developing bioconjugates for cancer therapy. The results indicated a significant increase in drug accumulation at tumor sites while minimizing systemic toxicity.

Analytical Chemistry

Preparation of Analytical Standards:

This chemical is employed in preparing analytical standards and reagents. Its reliability facilitates accurate measurements across various chemical analyses.

| Application Type | Methodology Used | Accuracy Improvement |

|---|---|---|

| Chromatography | HPLC with standards | ±0.01% |

| Mass Spectrometry | Calibration standards | ±0.05% |

Case Study:

In quality control laboratories, this compound was utilized to prepare calibration standards for mass spectrometry analysis of pharmaceutical compounds. The use of this standard improved measurement accuracy and reproducibility significantly.

Mecanismo De Acción

The mechanism of action of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, as a chiral ligand, it can facilitate the formation of enantiomerically pure products by stabilizing specific transition states during catalytic reactions.

Comparación Con Compuestos Similares

Positional Isomers

Compounds with diamino groups at different positions on the cyclohexane ring exhibit distinct reactivity due to steric and electronic effects.

| Compound Name | Position of Amine Groups | Key Properties | Applications | Reference |

|---|---|---|---|---|

| N,N'-Dimethylcyclohexane-1,2-diamine | 1,2-positions | High steric hindrance; effective in asymmetric catalysis | Ligand for metal complexes | |

| N1,N1-Dimethylcyclohexane-1,4-diamine | 1,4-positions | Reduced steric hindrance; enhanced solubility in polar solvents | Intermediate in polymer synthesis | |

| N-Cyclopropyl-N,N'-dimethylcyclohexane-1,4-diamine | 1,4-positions with cyclopropyl group | Increased rigidity; unique electronic effects due to cyclopropyl substituent | Specialty chemical reactions |

Key Insight : The 1,2-diamine configuration in the target compound provides optimal steric bulk for chiral induction, whereas 1,4-isomers favor solubility and linear reactivity .

Stereoisomers

Stereochemical variations significantly impact biological and catalytic activity.

Key Insight : The (1S,2S) enantiomer is preferred in industrial catalysis due to its compatibility with common asymmetric reaction conditions .

Substituent Variations

The number and type of substituents on the nitrogen atoms alter electronic and steric profiles.

| Compound Name | Substituents | Key Properties | Applications | Reference |

|---|---|---|---|---|

| N,N,N'-Trimethylcyclohexane-1,2-diamine | Three methyl groups | Enhanced electron-donating capacity; antimicrobial activity | Antimicrobial agents | |

| N,N'-Dimethylethylenediamine | Linear backbone | Low steric hindrance; fast ligand exchange kinetics | Catalysis in aqueous media | |

| N-Cyclohexyldimethylamine | Single amine group | Limited chelation ability; used as a base in organic synthesis | Solvent or base in reactions |

Key Insight : Adding a third methyl group (as in N,N,N'-Trimethyl-) increases biological activity but reduces versatility in metal coordination .

Structural Analogs

Comparisons with non-cyclohexane diamines highlight the role of the cyclic backbone.

| Compound Name | Backbone Structure | Key Properties | Applications | Reference |

|---|---|---|---|---|

| N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Aromatic phenyl groups | High thermal stability; UV-light resistance | Materials science | |

| 1,2-Diaminocyclohexane | Unsubstituted cyclohexane | Low steric hindrance; limited chiral utility | Precursor for ligand synthesis | |

| N,N'-Dimethylethylenediamine | Linear ethane backbone | Flexible structure; broad pH tolerance | Industrial-scale catalysis |

Key Insight : Cyclohexane-based diamines provide superior stereochemical control compared to linear or aromatic analogs .

Actividad Biológica

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant implications in both synthetic chemistry and biological research. Its unique structural properties allow it to function as a versatile ligand in asymmetric synthesis and catalysis, while also exhibiting potential biological activities that warrant further investigation.

- Molecular Formula : C8H18N2

- Molar Mass : 142.24 g/mol

- Physical Form : Beige crystals

This compound contains two chiral centers, which contribute to its optical activity and ability to interact selectively with various biological molecules.

Biological Activity Overview

Research indicates that this compound may influence several biological processes through its interactions with enzymes, proteins, and other biomolecules. Notably, its potential applications span across medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The chiral nature of the compound allows for selective binding, thereby influencing various biochemical pathways. The exact molecular mechanisms remain an area of active research.

1. Enzyme Interaction and Inhibition

Studies have shown that this compound can interact with several enzymes, potentially acting as an inhibitor or modulator. For instance:

- Enzyme Binding : The compound's structure enables it to bind selectively to active sites on enzymes, altering their activity.

- Influence on Metabolic Pathways : Preliminary studies suggest that it may impact cellular metabolism and signaling pathways by modulating enzyme activity.

2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of related cyclohexanediamine derivatives indicate that modifications can enhance their efficacy against various pathogens:

- Minimum Inhibitory Concentrations (MIC) : Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with enhanced lipophilicity showed improved cellular uptake and antimicrobial effectiveness .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Related Derivative | 0.0008 | E. coli |

3. Cellular Effects

The compound's influence on cellular functions has been documented:

- Cell Signaling : It may modulate cell signaling pathways, impacting gene expression profiles and cellular responses.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines while demonstrating lower toxicity toward non-malignant cells .

Case Study 1: Anticancer Potential

A study explored the use of this compound in synthesizing metal complexes aimed at enhancing anticancer efficacy:

- Objective : To evaluate the cytotoxic effects of metal complexes derived from the diamine on cancer cell lines.

- Results : The complexes demonstrated significant antiproliferative effects on MDA-MB 231 breast cancer cells while sparing normal fibroblast cells .

Case Study 2: Asymmetric Catalysis

The compound has also been investigated as a ligand in asymmetric catalysis:

Q & A

Q. What experimental methods are used to confirm the enantiomeric purity of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine?

Answer: Enantiomeric purity is critical for applications in asymmetric catalysis. Key methods include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times compared to racemic or enantiopure standards.

- Optical Rotation : Measures specific rotation ([α]D) against literature values (e.g., the compound’s CAS 87583-89-9 has documented optical activity) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce split signals for enantiomers in proton NMR.

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer: The compound is corrosive and air-sensitive. Key precautions:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) .

- Storage : Keep in inert atmospheres (argon/nitrogen) at room temperature, away from oxidizers and moisture .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Q. How is the compound characterized structurally and chemically?

Answer:

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its efficacy in asymmetric catalysis?

Answer: The (1S,2S) configuration enables precise spatial coordination with metal centers (e.g., Ru, Rh), directing enantioselective outcomes in hydrogenation or C–C bond formation. For example:

Q. How can researchers resolve contradictions in reported catalytic activities of this ligand?

Answer: Discrepancies may arise from:

- Enantiomeric Contamination : Verify purity via chiral HPLC .

- Reaction Conditions : Solvent polarity (e.g., THF vs. MeOH) and temperature (e.g., 25°C vs. 60°C) significantly impact metal-ligand complex stability .

- Substrate Scope : Steric effects in bulky substrates may reduce efficacy, requiring ligand tuning (e.g., tosyl-modified derivatives, CAS 212555-28-7) .

Q. What strategies optimize reaction conditions for ligand-metal complexes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.